Slc7A11-IN-1 is a compound that targets the SLC7A11 protein, which plays a significant role in cystine uptake and redox homeostasis in cells. This protein is part of the cystine/glutamate antiporter system, which is crucial for maintaining cellular glutathione levels and protecting against oxidative stress. The compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting cells that exhibit ferroptosis resistance.
Slc7A11-IN-1 is synthesized as a selective inhibitor of the SLC7A11 transporter. It belongs to the class of small molecule inhibitors designed to modulate the activity of specific proteins involved in metabolic pathways. In this context, it acts by inhibiting cystine uptake, thereby affecting glutathione synthesis and promoting ferroptosis in cancer cells.
The synthesis of Slc7A11-IN-1 typically involves multi-step organic reactions that include the formation of key functional groups necessary for its inhibitory activity. While specific synthetic routes may vary, common methods include:
The exact synthetic pathway for Slc7A11-IN-1 has not been detailed in the available literature but typically follows established protocols for small molecule drug synthesis.
The molecular structure of Slc7A11-IN-1 features a distinct arrangement of atoms that facilitates its interaction with the SLC7A11 transporter. Key structural characteristics include:
While precise molecular data such as molecular weight and exact chemical formula are not provided in the search results, compounds like Slc7A11-IN-1 are generally characterized by their ability to inhibit transport activity through structural mimicry or allosteric modulation.
Slc7A11-IN-1 primarily functions through competitive inhibition of cystine transport mediated by SLC7A11. The key reactions involved include:
This mechanism underscores its potential use in enhancing ferroptosis in cancer cells that rely on SLC7A11 for survival under stress conditions.
The mechanism of action of Slc7A11-IN-1 involves several interconnected processes:
Research indicates that targeting SLC7A11 with inhibitors like Slc7A11-IN-1 can sensitize cancer cells to oxidative damage, making it a promising therapeutic strategy against tumors exhibiting resistance to conventional treatments.
While specific physical properties such as melting point, boiling point, or solubility are not detailed in available sources, compounds like Slc7A11-IN-1 typically exhibit:
Chemical properties may include reactivity with biological targets, which can be assessed through various biochemical assays.
Slc7A11-IN-1 has significant scientific applications primarily in cancer research:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3